5-Isoxazolol, 4,5-dihydro-3,5-diphenyl-
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Overview
Description
3,5-Diphenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-4,5-dihydroisoxazol-5-ol typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
3,5-Diphenyl-4,5-dihydroisoxazol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diphenylisoxazoline
- 4,5-Dihydro-3,5-diphenylisoxazole
- 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl
Uniqueness
3,5-Diphenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of both phenyl groups. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other isoxazole derivatives .
Properties
CAS No. |
52790-27-9 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3,5-diphenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C15H13NO2/c17-15(13-9-5-2-6-10-13)11-14(16-18-15)12-7-3-1-4-8-12/h1-10,17H,11H2 |
InChI Key |
IDGHFXRMWBEXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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